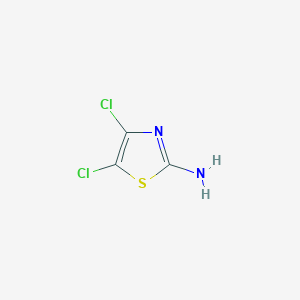

4,5-Dichloro-2-thiazolamine

Description

Historical Context of Thiazolamine Chemistry and Research

The journey into the world of thiazole (B1198619) chemistry began in 1887 with Hantzsch and Weber, who first identified some of the biological applications of these compounds. researchgate.net A pivotal moment in this field was the development of the Hantzsch thiazole synthesis in 1889, a reaction between α-halocarbonyl compounds and thioamides or thiourea (B124793), which remains a primary method for creating thiazole derivatives. mdpi.com This foundational synthesis opened the door for the creation of a vast array of thiazole-containing molecules.

2-Aminothiazole (B372263), the parent compound of 4,5-Dichloro-2-thiazolamine, is a heterocyclic amine with a thiazole core. wikipedia.org It serves as a versatile starting material for synthesizing a multitude of derivatives due to its unique structure and reactivity. chemicalbook.com The synthesis of 2-aminothiazoles is often achieved through the condensation of thiourea with an alpha-halo ketone. wikipedia.org Over the years, various methods have been developed for the preparation of 2-aminothiazole and its derivatives, including the Cook-Heilbron synthesis and the Tchernic method. chemicalbook.com

The significance of 2-aminothiazole derivatives in medicinal chemistry is well-established, with many serving as precursors to "sulfa drugs" and other therapeutic agents. wikipedia.org This has led to extensive research into modifying the 2-aminothiazole structure to enhance its biological activities. chemicalbook.com The introduction of substituents at various positions on the thiazole ring has been a key strategy in developing new compounds with specific properties. nih.gov

Significance of Dichloro-substituted Thiazolamines as a Research Scaffold in Chemical and Biological Sciences

The introduction of halogen atoms, particularly chlorine, into the thiazole ring has been a significant area of investigation. Dichloro-substituted thiazolamines, such as this compound, represent an important research scaffold due to the unique properties conferred by the chlorine atoms. The presence of chlorine can alter the electrophilicity of the carbon-chlorine bond, which can influence its interaction with biological molecules like DNA or proteins. semanticscholar.org

Research has shown that the position of chloro substitution on a thiazole ring can significantly impact the compound's chemical reactivity and biological activity. researchgate.net For instance, studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides have indicated that these molecules possess notable biological activities, with the position of the dichloro-substitution influencing their relative activity. researchgate.net

The dichloro-substitution pattern is a key feature in various biologically active molecules. For example, 2,5-dichloro thienyl substituted thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. plos.orgplos.org The synthesis of such compounds often involves multi-step reactions, starting from materials like 2-chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one. chemicalbook.com The resulting dichloro-substituted thiazole derivatives have shown a range of biological effects, although in some cases, the presence of dichloro substituents has been associated with a lack of activity against certain bacterial strains. plos.orgplos.org

The versatility of the dichloro-thiazolamine scaffold is further highlighted by its use in the synthesis of more complex heterocyclic systems. For example, 2-amino-4-(2,2-dichlorovinyl)-1,3-thiazole has been used as a starting material for the synthesis of imidazo[2,1-b] mdpi.comnih.govthiazole derivatives, which are known for their potential anti-tumor and anti-inflammatory properties. researchgate.net Furthermore, 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine (B1271239) is a known compound in chemical databases, indicating its availability for research purposes. nih.gov

The exploration of dichloro-substituted thiazolamines continues to be an active area of research, with studies focusing on their potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes. semanticscholar.orgnih.gov The ability to systematically modify the structure of these compounds provides a powerful tool for developing new therapeutic agents and understanding fundamental biological processes.

Interactive Data Table of Research Findings

| Compound/Derivative Class | Research Focus | Key Findings |

| Dichloro-substituted (1,3-thiazol-2-yl)acetamides | Chemical reactivity and biological activity | Position of dichloro-substitution affects reactivity and biological activity. researchgate.net |

| 2,5-dichloro thienyl substituted thiazole derivatives | Antimicrobial properties | Synthesized and evaluated for antimicrobial effects. plos.orgplos.org |

| 2-amino-4-(2,2-dichlorovinyl)-1,3-thiazole | Synthesis of fused heterocyclic systems | Starting material for imidazo[2,1-b] mdpi.comnih.govthiazole derivatives. researchgate.net |

| Thiazole derivatives with chloro substitution | Anticancer activity | Chlorine substitution can enhance interactions with biological targets. semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2S/c4-1-2(5)8-3(6)7-1/h(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIYUYBCMZNVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloro 2 Thiazolamine and Its Analogues

Established Synthetic Pathways for Thiazole (B1198619) Ring Construction

The formation of the 2-aminothiazole (B372263) core, the precursor to 4,5-dichloro-2-thiazolamine, is primarily achieved through well-established cyclization reactions. These methods provide a reliable foundation for accessing a wide range of substituted 2-aminothiazoles.

Hantzsch Thiazole Synthesis Approaches and Variations

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring. This method typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). In the context of 2-aminothiazole synthesis, thiourea is the preferred reagent. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to yield the 2-aminothiazole ring.

Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. These modifications often involve the use of different solvents, catalysts, or reaction conditions. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, leading to higher yields in a fraction of the time required for conventional heating methods. Furthermore, the use of solid supports or phase-transfer catalysts can facilitate product isolation and purification.

Cyclization Reactions Utilizing Thiourea Derivatives

The reaction of thiourea or its derivatives with various electrophilic partners is a versatile strategy for the synthesis of the 2-aminothiazole nucleus. A common approach involves the reaction of thiourea with α,β-unsaturated carbonyl compounds or their precursors. Another key method is the cyclization of thiourea with α-halocarbonyl compounds, which is the essence of the Hantzsch synthesis.

The versatility of this approach lies in the ability to introduce substituents onto the thiazole ring by using appropriately substituted thioureas or α-haloketones. For example, reacting a substituted thiourea with an α-haloketone will result in a 2-substituted-amino-thiazole. Similarly, the choice of the α-haloketone determines the substitution pattern at the C4 and C5 positions of the resulting thiazole ring.

Strategies for Regioselective Dichlorination of the Thiazole Core

The introduction of two chlorine atoms at the C4 and C5 positions of the 2-aminothiazole ring requires specific and regioselective halogenation strategies. Direct dichlorination of the unsubstituted 2-aminothiazole can be challenging due to the activating nature of the amino group, which can lead to a mixture of products.

A promising method for the regioselective dihalogenation of 2-amino-1,3-thiazoles involves the use of copper(II) halides. For instance, the reaction of 2-aminothiazole with copper(II) chloride (CuCl2) can afford the desired this compound. This method offers a degree of control over the halogenation process, favoring the formation of the dihalo derivative under specific reaction conditions. nih.gov The reaction likely proceeds through a copper-mediated mechanism that facilitates the selective chlorination at the electron-rich C4 and C5 positions of the thiazole ring.

Other chlorinating agents, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), can also be employed, although careful optimization of reaction conditions is necessary to achieve the desired regioselectivity and avoid over-chlorination or side reactions. The choice of solvent, temperature, and stoichiometry of the chlorinating agent are critical parameters in controlling the outcome of the reaction.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it serves as a versatile platform for further chemical modifications to generate a library of derivatives with diverse functionalities. These modifications can be targeted at the exocyclic amino group or at the C4 and C5 positions of the thiazole ring.

Chemical Modification at the Exocyclic Amino Group

The exocyclic amino group at the C2 position of this compound is a primary site for functionalization. Its nucleophilic nature allows for a variety of chemical transformations, including acylation and sulfonylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl-4,5-dichloro-2-thiazolamines. mdpi.comnih.gov This reaction introduces an amide functionality, which can be further modified or can itself contribute to the biological activity of the molecule. The choice of the acylating agent allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Triethylamine | N-(4,5-dichloro-1,3-thiazol-2-yl)acetamide |

| Benzoyl Chloride | Pyridine | N-(4,5-dichloro-1,3-thiazol-2-yl)benzamide |

| 4-Nitrobenzoyl Chloride | N,N-Diisopropylethylamine | N-(4,5-dichloro-1,3-thiazol-2-yl)-4-nitrobenzamide |

N-Sulfonylation: Similarly, the amino group can be reacted with sulfonyl chlorides in the presence of a base to yield N-sulfonylated derivatives. nih.govgoogle.com This introduces a sulfonamide linkage, a common pharmacophore in many drug molecules. The reaction conditions are typically mild, and a variety of sulfonyl chlorides can be used to introduce different aryl or alkylsulfonyl groups.

| Sulfonylating Agent | Base | Product |

| Benzenesulfonyl Chloride | Sodium Acetate | N-(4,5-dichloro-1,3-thiazol-2-yl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Potassium Carbonate | N-(4,5-dichloro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | Triethylamine | N-(4,5-dichloro-1,3-thiazol-2-yl)methanesulfonamide |

Substituent Introduction and Modification on the Thiazole Ring System (C4 and C5 Positions)

The chlorine atoms at the C4 and C5 positions of the this compound scaffold are susceptible to nucleophilic substitution and can serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles, such as amines, thiols, and alkoxides, can displace one or both chlorine atoms to form new C-N, C-S, and C-O bonds, respectively. researchgate.netnih.gov The regioselectivity of the substitution (i.e., whether the C4 or C5 chlorine is replaced first) can be influenced by the reaction conditions and the nature of the nucleophile.

| Nucleophile | Product (Monosubstitution) |

| Morpholine | 4-chloro-5-(morpholin-4-yl)-1,3-thiazol-2-amine |

| Sodium thiophenoxide | 4-chloro-5-(phenylthio)-1,3-thiazol-2-amine |

| Sodium methoxide | 4-chloro-5-methoxy-1,3-thiazol-2-amine |

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents at C4 and C5 are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, providing a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the dichlorothiazole with boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, and alkyl substituents at the C4 and/or C5 positions. The selective mono- or di-arylation can often be controlled by stoichiometry and reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the dichlorothiazole with primary or secondary amines. wikipedia.orglibretexts.orgtcichemicals.comjk-sci.comorganic-chemistry.org This provides a direct route to substituted aminothiazoles that might be difficult to access through direct SNAr reactions. The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity.

| Coupling Partner | Catalyst/Ligand | Product (Monosubstitution) |

| Phenylboronic acid | Pd(PPh3)4 | 4-chloro-5-phenyl-1,3-thiazol-2-amine |

| Aniline | Pd(OAc)2 / XPhos | N-(4-chloro-5-phenyl-1,3-thiazol-2-yl)aniline |

Modern Synthetic Techniques and Methodological Innovations in Thiazolamine Chemistry

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering substantial advantages over conventional heating methods. medmedchem.comnih.gov By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity of the products. medmedchem.com This technique employs the efficient heating of polar molecules through the direct interaction of the material with electromagnetic waves, leading to uniform and rapid temperature increases. nih.gov

In the realm of thiazolamine chemistry, MAOS has been successfully applied to the synthesis of various 2-aminothiazole derivatives. jusst.orgresearchgate.net For instance, the classic Hantzsch thiazole synthesis, which involves the reaction of a ketone with thiourea and a halogen, can be significantly accelerated. jusst.orgnih.gov Reactions that typically require several hours of reflux under conventional conditions can often be completed within minutes using a microwave reactor. medmedchem.comgoogle.com This rapid, efficient, and eco-friendly approach is highly effective for generating new heterocyclic scaffolds for drug discovery. medmedchem.comjusst.org

The benefits of microwave assistance are clearly demonstrated when comparing synthetic outcomes with traditional methods. Microwave irradiation often leads to a dramatic reduction in reaction time and a significant increase in product yield.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Ketone, Thiourea, Iodine | Conventional (Reflux in Ethanol) | 8-10 hours | Lower Yields | jusst.org |

| Substituted Ketone, Thiourea, Iodine | Microwave (170 W) | 5-15 minutes | Good Yield, High Purity | jusst.org |

| o-chloroacetophenone, Thiourea, Iodine | Microwave | A few minutes | High Yield | nih.gov |

| Aryl ketones, Thiosemicarbazide, Phenacyl bromides | Microwave (300 W, One-Pot) | 30-175 seconds | Not specified | bepls.com |

| 2-cyanoacetohydrazide, Aromatic aldehydes, 2-mercaptoacetic acid | Conventional (Stirred at 115°C) | 10 hours | ~69% | jchps.com |

| 2-cyanoacetohydrazide, Aromatic aldehydes, 2-mercaptoacetic acid | Microwave | Not specified | ~72% | jchps.com |

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of thiazolamines aims to reduce the environmental impact of chemical processes. nih.govmsu.edu This involves designing methodologies that minimize or eliminate the use and generation of hazardous substances. msu.edu Key strategies include the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.govresearchgate.net

Sustainable synthetic routes for thiazole derivatives have been developed using various green techniques. bepls.com These include multi-component single-pot reactions, the use of recyclable catalysts, solvent-free synthesis, and the application of alternative energy sources like ultrasound and microwave irradiation. bepls.commdpi.com The choice of solvent is a major focus, with a shift away from hazardous organic solvents towards greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or eliminating the solvent entirely. bepls.commdpi.com For example, a catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 at 100 °C, yielding good results. bepls.com Similarly, reactions in water have been reported, offering a simple, high-yielding, and environmentally friendly procedure. bepls.com

The application of these principles not only reduces environmental harm but also often leads to more efficient and cost-effective processes. nih.govrsc.org

| Green Chemistry Approach | Description | Examples/Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Rapid, efficient, eco-friendly, high yields, short reaction times. | medmedchem.combepls.comnih.gov |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Use of water, ethanol, PEG-400, and ionic liquids. Reduces pollution. | bepls.commdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or solid supports. | Reduces waste, simplifies work-up. Can be combined with microwave irradiation. | bepls.commdpi.comrjpbcs.com |

| Green Catalysts | Employing non-toxic, recyclable, or biocatalysts. | Chitosan has been used as a heterogeneous basic biocatalyst. Easy separation and recovery of catalysts. | nih.govnih.gov |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | Improves atom economy, reduces waste and reaction time. | bepls.comresearchgate.net |

| Ultrasound Synthesis | Use of ultrasonic waves to promote the reaction. | Offers scalability, cost-effectiveness, and purification simplicity. | bepls.comnih.gov |

Reactivity and Chemical Transformations of 4,5 Dichloro 2 Thiazolamine

Nucleophilic Substitution Reactions of the Dichloro-thiazole Ring

The presence of two chlorine atoms on the thiazole (B1198619) ring makes 4,5-dichloro-2-thiazolamine a key substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the thiazole ring, coupled with the inherent reactivity of carbon-halogen bonds, facilitates the displacement of the chloride ions by a variety of nucleophiles.

Displacement of Halogen Atoms on the Thiazole Ring

The chlorine atoms at the C4 and C5 positions of the thiazole ring are susceptible to nucleophilic attack. Studies on related dichlorinated heterocyclic systems suggest that the regioselectivity of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the related compound 4,5-dichloro-3-trichloromethylisothiazole, reactions with various heterocyclic amines such as piperidine, morpholine, and pyrrolidine result in the selective replacement of the chlorine atom at the 5-position. This suggests that the C5 position in such chlorinated five-membered heterocycles can be more activated towards nucleophilic attack.

While specific studies on this compound are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution on halogenated heterocycles would apply. The reaction likely proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing a chlorine, forming a transient intermediate, which then expels the chloride ion to yield the substituted product. The relative reactivity of the C4 and C5 positions would be dictated by the electronic effects of the amino group and the sulfur and nitrogen atoms within the thiazole ring.

Reactivity and Transformations at the 2-Amino Position

The exocyclic amino group at the 2-position of the thiazole ring is a key site for various chemical transformations, including acylation and alkylation. This amino group is nucleophilic and can readily react with a range of electrophiles.

Acylation of the 2-amino group can be achieved using various acylating agents such as acyl chlorides and acid anhydrides. For example, 2-aminothiazole (B372263) derivatives can be acylated with chloroacetyl chloride in the presence of a base. Similarly, reaction with benzoyl chloride in a suitable solvent like pyridine leads to the formation of the corresponding N-benzoyl derivative. The use of acetic anhydride can also afford the N-acetylated product. These reactions are fundamental in modifying the properties of the parent compound and for the synthesis of more complex derivatives.

Alkylation of the 2-amino group is another important transformation. Reactions with alkyl halides can introduce alkyl substituents on the amino nitrogen. For instance, treatment of 2-aminothiazole with chloroacetyl chloride followed by reaction with a secondary amine can lead to the formation of more complex N-substituted derivatives.

| Reagent | Reaction Type | Product Type |

| Acyl Halides (e.g., Chloroacetyl chloride, Benzoyl chloride) | Acylation | N-Acyl-2-aminothiazole derivatives |

| Acid Anhydrides (e.g., Acetic anhydride) | Acylation | N-Acetyl-2-aminothiazole derivatives |

| Alkyl Halides | Alkylation | N-Alkyl-2-aminothiazole derivatives |

Electrophilic Reactions and Derivatization of the Thiazole Nucleus

Electrophilic substitution reactions on the thiazole ring of 2-aminothiazoles are generally directed to the 5-position, which is activated by the electron-donating amino group. However, in the case of this compound, this position is already substituted with a chlorine atom. Therefore, electrophilic attack on the thiazole ring itself is expected to be less facile due to the presence of the two deactivating chloro substituents.

Nonetheless, electrophilic reactions can still occur under specific conditions. For instance, halogenation of 2-aminothiazole derivatives can be achieved. While direct halogenation of the C4 or C5 positions is not possible in this case, reactions involving the 2-amino group can lead to further derivatization.

Nitration of 2-aminothiazole derivatives has also been reported. The nitration of 2-acetamidothiazole with a mixture of sulfuric and nitric acid yields the 5-nitro derivative. However, the presence of two chlorine atoms in this compound would significantly deactivate the ring towards electrophilic nitration.

Transition Metal-Catalyzed Coupling Reactions Involving Thiazolamine Cores

The chlorine atoms at the C4 and C5 positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, allowing for significant diversification of the thiazolamine scaffold.

Carbon-Carbon Bond Formation Methodologies (e.g., Suzuki, Stille, Heck)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. In the context of this compound, either one or both of the chlorine atoms could potentially be replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. The reactivity of aryl chlorides in Suzuki couplings can be lower than bromides or iodides, often requiring more specialized catalyst systems. A study on a related compound, 3,5-dichloro-1,2,4-thiadiazole, demonstrated that Suzuki-Miyaura coupling with arylboronic acids could be controlled to achieve either mono- or diarylation depending on the reaction conditions nih.gov. This suggests that selective C-C bond formation at either the C4 or C5 position of this compound may be achievable.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. This method is known for its tolerance of a wide range of functional groups. This compound could serve as the halide partner, reacting with various organostannanes to form new C-C bonds at the C4 and/or C5 positions.

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. While typically used with aryl or vinyl halides, the chlorine atoms of this compound could potentially participate in Heck reactions with various alkenes to introduce substituted vinyl groups onto the thiazole ring.

| Coupling Reaction | Reagents | Bond Formed | Potential Products |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids, Pd catalyst, Base | C-C | 4-Aryl/Vinyl-5-chloro-2-thiazolamine, 4,5-Diaryl/Divinyl-2-thiazolamine |

| Stille | Organostannanes, Pd catalyst | C-C | 4-Substituted-5-chloro-2-thiazolamine, 4,5-Disubstituted-2-thiazolamine |

| Heck | Alkenes, Pd catalyst, Base | C-C | 4-Vinyl-5-chloro-2-thiazolamine, 4,5-Divinyl-2-thiazolamine |

Carbon-Nitrogen and Carbon-Sulfur Bond Formation Strategies

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. This compound could be coupled with a variety of primary or secondary amines to introduce new amino substituents at the C4 and/or C5 positions. This reaction would provide access to a wide range of diaminothiazole derivatives.

Carbon-Sulfur Bond Formation: The formation of carbon-sulfur bonds can be achieved through various methods, including transition metal-catalyzed couplings. For instance, palladium-catalyzed coupling of aryl halides with thiols is a known transformation. This compound could potentially react with thiols in the presence of a suitable palladium catalyst and base to form thioether derivatives at the C4 and/or C5 positions.

| Coupling Reaction | Reagents | Bond Formed | Potential Products |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-N | 4-Amino-5-chloro-2-thiazolamine derivatives, 4,5-Diamino-2-thiazolamine derivatives |

| Thiol Coupling | Thiols, Pd catalyst, Base | C-S | 4-Thioether-5-chloro-2-thiazolamine derivatives, 4,5-Bis(thioether)-2-thiazolamine derivatives |

Ring-Opening, Rearrangement, and Degradation Mechanisms of this compound

The reactivity of the this compound molecule is governed by the interplay of its constituent functional groups: the electron-rich 2-amino group and the electron-withdrawing chloro substituents on the thiazole ring. While specific studies exclusively detailing the ring-opening, rearrangement, and degradation mechanisms of this compound are limited, plausible pathways can be inferred from the known reactivity of related 2-aminothiazole and dichlorinated heterocyclic systems.

Ring-Opening Mechanisms

The thiazole ring, while aromatic, can undergo cleavage under specific conditions. The presence of two chlorine atoms is expected to influence the electron density of the ring and its susceptibility to nucleophilic or reductive attack.

Reductive Cleavage: Thiazole rings are generally resistant to many reducing agents; however, strong reagents like Raney nickel are known to cause desulfurization and subsequent ring-opening. This process involves the cleavage of the carbon-sulfur bonds, leading to the complete degradation of the heterocyclic core.

Photochemical Ring-Opening: UV irradiation has been shown to induce ring-opening in thiazole derivatives. For instance, the photolysis of 2-aminothiazole-4-carboxylic acid results in decarboxylation followed by cleavage of the S1-C2 bond, leading to the formation of biradical species. It is plausible that this compound could undergo a similar photochemical ring-opening, initiated by the cleavage of one of the sulfur-carbon bonds.

Table 1: Potential Ring-Opening Reactions of the Thiazole Ring

| Reaction Type | Reagent/Condition | Probable Mechanism | Resulting Products |

|---|---|---|---|

| Reductive Cleavage | Raney Nickel | Desulfurization and C-S bond cleavage | Acyclic amino and chloro-substituted hydrocarbons |

| Photochemical Opening | UV Irradiation | S-C bond cleavage | Biradical intermediates, leading to various degradation products |

Rearrangement Mechanisms

Rearrangement reactions involving the thiazole ring or its substituents can be induced by thermal or chemical means.

Halogen Dance Rearrangement: In some halogenated heterocyclic systems, a "halogen dance" rearrangement can occur, where a halogen atom migrates from one position to another on the ring. This is often observed for bromo-substituted thiazoles under the influence of a strong base. While less common for chloro-derivatives, the possibility of such a rearrangement in this compound under specific basic conditions cannot be entirely ruled out.

S-N Rearrangement of Derivatives: Studies on related 5-amino-2-allylmercaptothiazole derivatives have shown a thermally induced 'sulphur to nitrogen' rearrangement. If the amino group of this compound is derivatized to introduce a suitable migrating group, similar rearrangements could potentially be observed.

Degradation Mechanisms

The degradation of this compound can be initiated at several reactive sites, including the amino group and the chloro-substituted carbon atoms, or the thiazole ring itself.

Hydrolytic Degradation: Some 4-aminothiazole derivatives have been reported to be unstable in aqueous media. They can undergo tautomerization to the corresponding thiazoline, which is then susceptible to hydrolysis and ring cleavage. The electron-withdrawing nature of the two chlorine atoms in this compound might influence the rate and pathway of such hydrolytic degradation.

Oxidative Degradation: The thiazole ring can be susceptible to oxidative degradation. Studies on the biodegradation of the structurally related 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone have shown that it undergoes oxidative decomposition mediated by reactive oxygen species. This suggests that the thiazole ring of this compound could also be a target for environmental or chemical oxidation, leading to ring-opened products.

Reactions Involving the Amino Group: The 2-amino group can be a site for initial degradation reactions.

Diazotization: The primary amino group can react with nitrous acid to form a diazonium salt. Thiazole diazonium salts are often unstable and can decompose, leading to the loss of the amino functionality and potential further reactions on the ring. This can be a pathway for the substitution of the amino group with other functionalities. mdpi.comnih.gov

Nucleophilic Substitution of Halogens: The chlorine atoms at the C4 and C5 positions are potential sites for nucleophilic substitution. Research on 4,5-dichloro-3-trichloromethylisothiazole has demonstrated that the chlorine atom at the 5-position is selectively replaced by amines. It is highly probable that this compound would undergo similar nucleophilic substitution reactions, where one or both chlorine atoms are displaced by nucleophiles, leading to a variety of substituted derivatives or degradation products depending on the nucleophile and reaction conditions.

Table 2: Summary of Potential Degradation Pathways

| Degradation Type | Initiating Factor | Key Intermediate/Mechanism | Potential End Products |

|---|---|---|---|

| Hydrolysis | Aqueous environment | Tautomerization to thiazoline followed by ring opening | Acyclic compounds containing fragments of the original molecule |

| Oxidation | Reactive oxygen species | Oxidative cleavage of the thiazole ring | Ring-opened carboxylic acids, sulfates, and other small molecules |

| Diazotization | Nitrous acid | Unstable diazonium salt | Deaminated thiazole or products of nucleophilic substitution at the 2-position |

Computational and Theoretical Investigations of 4,5 Dichloro 2 Thiazolamine

Electronic Structure Elucidation using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic nature of molecules. rasayanjournal.co.in These methods are crucial for determining molecular structure and elucidating electronic structure and reactivity. rasayanjournal.co.in

Density Functional Theory (DFT) has become a popular and effective method for evaluating the structural and spectral characteristics of organic molecules. irjweb.com It is widely used to calculate the ground state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.netnih.gov The B3LYP functional is a commonly employed method that has been shown to adequately predict properties like absorption data in thiazole-based systems. nih.gov

DFT calculations on related thiazole (B1198619) derivatives have been performed using various basis sets, including 6-31+G(d,p), 6-31++G(d,p), and 6-311+G(d,p), to determine structural and electronic properties. researchgate.net For instance, in a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations at the B3LYP and M06-2X levels showed good agreement between calculated and experimental geometrical parameters. nih.gov The planarity of the thiadiazole ring was confirmed, with dihedral angles close to 0°. nih.gov Such calculations for 4,5-dichloro-2-thiazolamine would similarly provide a detailed picture of its three-dimensional structure and the influence of the chlorine and amine substituents on the thiazole ring.

Table 1: Representative DFT-Calculated Geometrical Parameters for Thiazole-Related Rings

| Parameter | Bond | Calculated Value (B3LYP) | Source |

|---|---|---|---|

| Bond Length | C5–N6 (ring to amino) | 1.363 Å | nih.gov |

| Bond Length | N–N (thiadiazole ring) | 1.358 Å | nih.gov |

| Bond Angle | C5–S3–C4 | 85.1° | nih.gov |

| Bond Angle | N2–C5–N6 | 123.2° | nih.gov |

Note: Data is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, a related heterocyclic compound, to illustrate typical DFT outputs.

Ab initio and DFT methods are used to analyze the molecular orbitals of a compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and charge transfer interactions within the molecule. rasayanjournal.co.inirjweb.com A smaller energy gap suggests higher reactivity. nih.gov

The HOMO energy level is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. rasayanjournal.co.inwuxibiology.com These parameters are frequently used in quantum chemical studies to understand electronic transitions and reactivity. materialsciencejournal.org For example, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the calculated HOMO-LUMO energy gap was found to be -4.6991 eV, which helps explain the charge transfer interactions within the molecule. irjweb.com For this compound, such analysis would reveal how the electronegative chlorine atoms affect the electron distribution and reactivity of the molecule.

Table 2: Frontier Molecular Orbital Energies for a Thiazole Derivative

| Molecular Orbital | Energy (eV) | Description | Source |

|---|---|---|---|

| HOMO | -5.5293 eV | Highest Occupied Molecular Orbital | irjweb.com |

| LUMO | -0.8302 eV | Lowest Unoccupied Molecular Orbital | irjweb.com |

| Energy Gap (ΔE) | 4.6991 eV | Indicates molecular reactivity and stability | irjweb.com |

Note: The data corresponds to N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, calculated at the B3LYP/6-311G(d,p) level.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational behavior of molecules and their interactions with other entities, such as proteins or solvents. nih.govmdpi.com In drug design, MD simulations are essential for assessing the stability of a ligand within the binding site of a biological target. nih.gov

For thiazole derivatives with potential biological activity, MD simulations have been used to confirm the stability of docking poses and analyze the interactions responsible for binding. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to confirm the stability of the ligand-protein complex. nih.gov Applying MD simulations to this compound could help predict its behavior in a biological environment, such as its binding stability to a target enzyme, which is crucial for developing new therapeutic agents. nih.govnih.gov

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for investigating chemical reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface (PES) of a reaction. nih.gov This allows for the determination of activation energies and the identification of the most plausible reaction pathway. researchgate.netnih.gov

This methodology can be applied to understand the synthesis or degradation of this compound. For instance, by modeling the reaction of precursors, computational chemistry can predict the regioselectivity of a synthesis, as demonstrated in studies of fused thiazoles. nih.gov Automated reaction pathway exploration tools can systematically investigate all potential pathways, providing a comprehensive understanding of the reaction mechanism that might not be apparent from experimental studies alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma QSAR models use molecular descriptors—numerical values that describe the physicochemical, electronic, or steric properties of a molecule—to predict the activity of new or untested compounds. nih.govnih.gov

Numerous QSAR studies have been conducted on thiazole derivatives to understand the structural requirements for various biological activities, including antihistamine, antimicrobial, and antithrombotic effects. nih.govnih.govnih.gov For example, a QSAR analysis of thiazole derivatives with H1-antihistamine activity identified polarizability, HOMO energy, and hydration energy as key parameters influencing activity. nih.gov In another study on antithrombotic agents, electronic parameters were found to have the best correlation with activity. nih.gov A QSAR study of this compound and its analogs could predict their potential biological activities and guide the design of more potent derivatives. nih.govijpsdronline.com

Table 3: Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Example Descriptors | Associated Activity | Source |

|---|---|---|---|

| Electronic | HOMO energy (eHOMO), LUMO energy (ELUMO) | H1-antihistamine, PIN1 Inhibition | nih.govimist.ma |

| Physicochemical | Polarizability (alpha), LogP | H1-antihistamine, PIN1 Inhibition | nih.govimist.ma |

| Steric | Molar Refractivity (MR) | PIN1 Inhibition | imist.ma |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. irjweb.comresearchgate.net The MEP map helps identify the regions of a molecule that are rich or poor in electrons, which is crucial for predicting its reactivity towards electrophilic and nucleophilic attacks. aimspress.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

MEP analysis has been applied to various thiazole derivatives to understand their sites of reactivity. irjweb.comresearchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating these as likely sites for electrophilic interaction. The chlorine atoms would also significantly influence the electrostatic potential across the molecule. This information is valuable for predicting how the molecule will interact with biological receptors and other chemical species. nih.gov

Table 4: Interpretation of Molecular Electrostatic Potential (MEP) Maps

| Color on MEP Map | Potential | Indication | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Site for electrophilic attack |

| Yellow/Green | Intermediate | Relatively neutral region | Lower reactivity |

Mechanistic Exploration of Biological Interactions of 4,5 Dichloro 2 Thiazolamine

Ligand-Target Interactions: Molecular Docking and Binding Affinity Analysis

No specific molecular docking or binding affinity studies for 4,5-Dichloro-2-thiazolamine were identified in the reviewed literature. Research in this area has been conducted on analogous compounds, but per the instructions, discussion of these findings is excluded.

There is no available data detailing the specific binding or inhibition of kinases, synthases, hydrolases, or other enzymes by this compound. While the 2-aminothiazole (B372263) scaffold is a known kinase inhibitor template, the specific effects of the 4,5-dichloro substitution pattern have not been reported.

No studies were found that investigate the interaction of this compound with any specific receptors or explore its potential as an allosteric modulator.

Cellular Mechanism of Action Studies: Focus on Molecular Pathways and Cellular Responses (in vitro)

Specific in vitro studies on the cellular mechanisms of action for this compound, including its effects on molecular pathways and cellular responses, are not present in the available scientific literature.

No specific cytotoxicity data or investigations into the cellular toxicity pathways for this compound on any cell lines have been published. While other 2-aminothiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, this specific compound has not been assessed in the reviewed literature.

There are no reports on the antioxidant or free radical scavenging properties of this compound. The molecular basis for such actions has not been investigated for this compound.

No research is available that describes the modulation of any specific biological signal transduction pathways by this compound.

Structure-Activity Relationship (SAR) at a Molecular Level

The biological activity of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole (B1198619) ring. Modifications at the 4- and 5-positions have been shown to significantly influence the inhibitory activity and selectivity of these compounds against various biological targets, such as inducible nitric oxide synthase (iNOS). nih.gov The introduction of appropriately-sized substituents at these positions can enhance biological efficacy. nih.gov However, the introduction of bulky or hydrophilic groups at any position on the 2-aminothiazole ring has been observed to markedly decrease or even eliminate activity against certain enzymes. nih.gov

The electronic properties and size of substituents on the 2-aminothiazole scaffold are critical determinants of molecular recognition and binding affinity. Halogen atoms, such as chlorine, are known to modulate the electronic and steric profile of a molecule, which can in turn affect its interaction with biological targets.

To illustrate the impact of substitutions at the 4- and 5-positions on the biological activity of the 2-aminothiazole core, the following table presents data from a study on iNOS inhibitors. It is important to note that this series does not include the 4,5-dichloro substitution but demonstrates the principle of how modifications at these positions can tune activity.

| Compound | R4 | R5 | iNOS Inhibition (%) at 10 µM |

| 1 | H | H | < 10 |

| 2 | CH3 | H | 25 |

| 3 | H | CH3 | 15 |

| 4 | CH3 | CH3 | 40 |

| 5 | CH3 | C2H5 | 65 |

| 6 | CH3 | i-C3H7 | 80 |

| 7 | CH3 | t-C4H9 | 50 |

Data is hypothetical and for illustrative purposes based on general SAR principles discussed in the literature.

The presence of two chlorine atoms at the 4- and 5-positions of the thiazole ring would be expected to have a significant impact on the molecule's conformational preferences. The steric bulk of the chlorine atoms could influence the preferred dihedral angles of substituents attached to the 2-amino group. Computational modeling and conformational analysis of thiazole-containing peptides have shown that the thiazole ring can induce unique conformational preferences in adjacent parts of a molecule. nih.govnih.gov

Advanced Research Applications and Emerging Directions for 4,5 Dichloro 2 Thiazolamine

Role as a Privileged Scaffold and Building Block in Complex Organic Synthesis

The thiazole (B1198619) ring is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. This designation stems from its ability to interact with a wide range of biological targets and its synthetic accessibility, allowing for the creation of diverse molecular libraries. 4,5-Dichloro-2-thiazolamine serves as an exemplary building block due to its distinct reactive handles, which can be selectively functionalized to construct more elaborate molecules.

The 2-amino group is a key nucleophilic site, readily undergoing reactions such as acylation to form amide derivatives. nih.govmdpi.com This transformation is a common strategy for introducing molecular diversity and modulating the biological activity of the resulting compounds. mdpi.com Furthermore, the chlorine atoms at the C4 and C5 positions can be targeted for nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the attachment of various aryl or alkyl groups and the construction of fused heterocyclic systems. nih.gov For instance, the condensation of 2-aminothiazole (B372263) precursors with other reagents is a standard method for creating thiazolo[5,4-d]thiazoles and other complex fused rings. mdpi.com

The strategic combination of these reactions allows chemists to use this compound as a starting point for diversity-oriented synthesis, a powerful approach to generate libraries of structurally diverse small molecules for drug discovery and chemical biology. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| N-Acylation | Acid chlorides or anhydrides, often with a base (e.g., triethylamine). mdpi.com | N-(thiazol-2-yl)amides | Introduces diverse side chains, modulates biological activity. mdpi.com |

| Cyclocondensation | α-haloketones, dicarbonyls, or other bifunctional electrophiles. | Fused heterocyclic systems (e.g., Imidazo[2,1-b]thiazoles). rsc.org | Creates rigid, planar structures for materials and medicinal applications. |

| Diazotization & Coupling | NaNO₂, HCl followed by coupling with activated aromatic compounds. | Azo-dyes | Generates chromophoric systems. |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), base. | Aryl-substituted thiazoles | Forms C-C bonds to build complex aryl-heteroaryl structures. nih.gov |

Potential in Material Science and Engineering Research

The inherent electronic properties of the thiazole ring make it an attractive component for advanced materials. Its electron-deficient nature, combined with the potential for extended π-conjugation, allows for the design of materials with tailored optical and electronic characteristics.

Derivatives of dichlorothiazoles are being explored for their applications in optoelectronics. The introduction of electron-donating groups (like the amino group) and electron-withdrawing groups onto the thiazole scaffold creates a "push-pull" system. researchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for non-linear optical (NLO) materials. researchgate.net

Furthermore, fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360) (TTz), are noted for their strong fluorescence, high thermal stability, and oxidative stability. mdpi.comnih.gov These properties make them excellent candidates for solid-state fluorescent materials in optical devices and organic light-emitting diodes (OLEDs). nih.gov The substitution pattern on the thiazole core, including the presence of chloro-substituents, can significantly influence the molecular packing in the solid state, which in turn affects the material's photophysical properties like emission wavelength and quantum yield. nih.govnih.gov Research on conjugated oligomers incorporating thiazole as an electron acceptor and thiophene (B33073) as an electron donor has demonstrated their utility as blue fluorescent materials. researchgate.net

The thiazole moiety is a valuable building block for the synthesis of functional polymers. Its rigid, planar structure can be incorporated into polymer backbones to enhance π-conjugation and promote intermolecular interactions, which are crucial for charge transport in organic electronics. nih.gov

Researchers have successfully synthesized thiazole-based conjugated polymers for applications in organic field-effect transistors (OFETs) and polymer solar cells. nih.gov For example, polymers containing a thiazole-vinylene-thiazole (TzVTz) unit have been developed to extend π-conjugation and improve the coplanarity of the polymer chains, leading to enhanced charge carrier mobility. nih.gov Additionally, facile, catalyst-free condensation reactions have been used to create thiazolothiazole-linked porous organic polymers (POPs). rsc.org These materials exhibit high thermal stability and porosity, making them suitable for applications such as selective gas capture, demonstrating a high uptake of CO₂ over N₂. rsc.org Multicomponent polymerization techniques have also been employed to construct fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units, yielding materials with good solubility and thermal stability. rsc.org

Catalytic Applications and Ligand Design for Metal Complexes

The 2-aminothiazole structure is an effective scaffold for designing ligands for metal complexes. The endocyclic nitrogen atom (N3) and the exocyclic amino group (N2') can act as a bidentate chelate, binding to a central metal ion. The sulfur atom in the ring can also participate in coordination, offering flexibility in ligand design.

Thiazole-containing ligands have been used to synthesize complexes with a variety of transition metals, including palladium(II), copper(II), cobalt(II), and nickel(II). ijper.orgnih.gov The stability and reactivity of these metal complexes are influenced by the substituents on the thiazole ring. The electron-withdrawing nature of the chlorine atoms in this compound can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond and the subsequent catalytic properties of the complex. researchgate.net

These metal complexes have shown potential in catalysis; for example, organolanthanide complexes with thiazole-amidopyridinate ligands have been effective catalysts for isoprene (B109036) polymerization. researchgate.net The design of the ligand is crucial, as bulky substituents can enhance the stability and lipophilicity of palladium(II) complexes, which may influence their transport across cellular membranes and their efficacy as chemotherapeutic agents. nih.gov

| Ligand Type | Coordinating Metal Ions | Resulting Complex Geometry (Example) | Potential Application |

|---|---|---|---|

| Schiff bases from 2-aminothiazoles | Cu(II), Co(II), Ni(II), Zn(II) ijper.org | Octahedral (for Cu, Co, Ni), Tetrahedral (for Zn) ijper.org | Antimicrobial agents ijper.org |

| Thiazoline/Thiazine derivatives | Pd(II), Pt(II) nih.gov | Square Planar nih.gov | Chemotherapeutics nih.gov |

| Tridentate {N,N,N} amidopyridinates | Lanthanides (Ln) researchgate.net | Not specified | Polymerization catalysis researchgate.net |

| Aminothiazole-linked chelates | Co(II), Ni(II), Cu(II), Zn(II) nih.gov | Octahedral nih.gov | Antimicrobial, Antioxidant agents nih.gov |

Development of Molecular Probes and Biosensors in Research Settings

The fluorescent properties of many thiazole derivatives make them ideal candidates for the development of molecular probes and biosensors. A notable example is Thiazole Orange (TO), a dye that exhibits a dramatic increase in fluorescence quantum yield upon binding to nucleic acids like DNA and RNA. mdpi.comnih.gov This "turn-on" fluorescence is due to the restriction of intramolecular rotation when the dye intercalates into the biopolymer, a mechanism that has been widely exploited to create sensitive probes for biological systems. mdpi.comelsevierpure.com

Building on this principle, derivatives of this compound could be functionalized to create novel probes. The core thiazole structure can be elaborated into larger, conjugated systems that exhibit environment-sensitive fluorescence. For instance, benzothiazole-based probes have been successfully designed to detect reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) in living cells. mdpi.com These probes often work on a "turn-on" mechanism where a specific chemical reaction with the analyte triggers a significant increase in fluorescence intensity. mdpi.com The versatility of the 2-aminothiazole scaffold allows for the attachment of specific recognition units (e.g., boronic esters for H₂O₂) to create highly selective and sensitive biosensors for a variety of analytes. mdpi.com

| Probe Type | Target Analyte | Sensing Mechanism | Application |

|---|---|---|---|

| Thiazole Orange (TO) | dsDNA, dsRNA mdpi.com | Intercalation restricts rotation, causing fluorescence turn-on. mdpi.com | Nucleic acid detection in PCR and cell lysates. mdpi.com |

| Benzothiazole-Boronic Ester (BT-BO) | Hydrogen Peroxide (H₂O₂) mdpi.com | Oxidative cleavage of boronic ester releases fluorophore. mdpi.com | Imaging of endogenous and exogenous H₂O₂ in living cells. mdpi.com |

| Thiazolothiazole Viologens | Redox state (electron transfer) acs.org | Fluorescence quenching upon 2e⁻ reduction. acs.org | Multifunctional optoelectronics, electron transfer sensing. acs.org |

| Benzothiazole-Quinoline (NPS) | Hydrogen Sulfide (H₂S) researchgate.net | Analyte-triggered chemical reaction leads to fluorescence turn-on. researchgate.net | H₂S detection in water, food, and living organisms. researchgate.net |

Agrochemistry Research Applications of Relevant Derivatives (e.g., as Fungicides, Insecticides, Plant Activators)

Derivatives of dichlorinated thiazoles and the closely related isothiazoles have significant applications in agrochemistry. The structural motif is found in several potent bioactive compounds used for crop protection.

Research has focused on designing hybrid molecules that combine the fungicidal properties of the thiazole ring with other active fragments. For example, novel isothiazole-thiazole derivatives have been synthesized that show excellent activity against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov These compounds are designed to target the oxysterol-binding protein (OSBP), a mechanism similar to the commercial fungicide oxathiapiprolin. nih.gov

Moreover, the 3,4-dichloroisothiazole moiety is known to induce systemic acquired resistance (SAR) in plants. nih.govmdpi.com SAR is a natural defense mechanism that provides broad-spectrum and long-lasting protection against a wide range of pathogens. By incorporating this fragment into new molecules, researchers aim to develop "plant activators" that enhance the plant's own immune system. mdpi.com Studies have shown that treatment with certain isothiazole-thiazole derivatives can significantly up-regulate the expression of defense-related genes, confirming their ability to activate plant defense pathways. nih.gov In addition to fungicidal and plant-activating properties, some derivatives containing dichlorobenzyl groups have also shown insecticidal activity against pests such as the cotton leafworm (Spodoptera littoralis). nih.gov

| Derivative Class | Target Pathogen/Pest | Mode of Action | Observed Activity |

|---|---|---|---|

| Isothiazole-Thiazole Hybrids | Pseudoperonospora cubensis, Phytophthora infestans nih.gov | Inhibition of Oxysterol-Binding Protein (OSBP). nih.gov | Potent fungicidal activity (EC₅₀ as low as 0.046 mg L⁻¹). nih.gov |

| N-(Dichlorobenzyl)chitosans | Spodoptera littoralis (Cotton leafworm) nih.gov | Unknown, causes cessation of feeding. nih.gov | Significant insecticidal activity (LC₅₀ of 0.32 g kg⁻¹ for N-(2-chloro-6-fluorobenzyl)chitosan). nih.gov |

| 3,4-Dichloroisothiazole Derivatives | Various plant pathogens | Induction of Systemic Acquired Resistance (SAR). nih.govmdpi.com | Up-regulation of plant defense genes (e.g., pr1). nih.gov |

| Acylhydrazone derivatives | Aphis craccivora (Bean aphid), various fungi mdpi.com | Not specified | Moderate insecticidal and broad-spectrum fungicidal activities. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Dichloro-2-thiazolamine, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors under reflux conditions. For example, a reflux of 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation and crystallization, yields 65% product . Solvent choice (e.g., DMF or DMSO), reaction time, and temperature are critical variables. To optimize yields, systematic testing of solvent polarity, catalyst addition (e.g., K₂CO₃), and stepwise temperature control is recommended.

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Melting point analysis (e.g., 141–143°C ) and spectral methods (¹H/¹³C NMR, IR) are standard. For advanced confirmation, High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography provide unambiguous structural data. Cross-referencing with computational models (DFT calculations) can resolve ambiguities in spectral assignments.

Q. How can researchers mitigate hazards associated with synthesizing halogenated thiazoles like this compound?

- Methodological Answer : Hazardous reagents (e.g., SCl₂ or chlorine gas) require strict containment protocols . Alternatives include using less volatile chlorinating agents or microfluidic reactors to minimize exposure. Safety data sheets (SDS) for intermediates should be prioritized, and waste streams must be neutralized before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl groups activate the thiazole ring for nucleophilic attack at the 2-position. Computational studies (e.g., Fukui function analysis) can predict reactive sites. Experimentally, varying nucleophiles (e.g., amines, thiols) under controlled pH and solvent conditions (e.g., ethanol/water mixtures) reveals substituent-dependent pathways .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Triangulation of multiple techniques (e.g., NMR, XRD, and HRMS) is essential. For example, unexpected NOESY correlations may indicate rotational isomerism. If discrepancies persist, repeating synthesis under inert atmospheres or using ultra-pure solvents eliminates artifacts .

Q. How can researchers design this compound derivatives for targeted enzyme inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization. Introducing electron-donating groups (e.g., -NH₂) at the 2-position enhances binding to enzyme active sites. In vitro assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock Vina) validate hypotheses .

Q. What mechanistic insights explain low yields in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.